molecular formula C9H7NO2 B1329530 2-Acetoxybenzonitrile CAS No. 5715-02-6

2-Acetoxybenzonitrile

Cat. No.: B1329530
CAS No.: 5715-02-6
M. Wt: 161.16 g/mol
InChI Key: XXLKCUTUGWSJJO-UHFFFAOYSA-N
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Description

2-Acetoxybenzonitrile, also known as α-acetoxy-2-cyanobenzene, is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. This compound is characterized by the presence of a cyano group (-CN) and an acetate group (-OCOCH3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

2-Acetoxybenzonitrile, also known as 2-Cyanophenyl acetate, is an atypical, acidic organic compound . It has been found to act as a competitive inhibitor of acetylsalicylic acid (ASA), suggesting that its primary target may be the same as ASA, which is cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

As a competitive inhibitor, this compound likely binds to the active site of the COX enzymes, preventing ASA from binding and exerting its anti-inflammatory and analgesic effects

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the arachidonic acid pathway, given its potential role as a competitive inhibitor of ASA . In this pathway, arachidonic acid is converted into prostaglandins by COX enzymes. By inhibiting these enzymes, this compound could potentially reduce the production of prostaglandins, affecting inflammation and pain signaling.

Pharmacokinetics

It is known that the compound has a molecular weight of 13606 g/mol and a density of 114 g/cm3 . It also decomposes spontaneously at high temperatures to form benzonitrile, carbon dioxide, and water . These properties could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of COX enzymes and the subsequent reduction in prostaglandin production . This could result in decreased inflammation and pain signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, as it decomposes spontaneously at high temperatures Additionally, factors such as pH and the presence of other substances could potentially influence its efficacy and mode of action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxybenzonitrile can be synthesized through various methods. One common approach involves the reaction of 2-cyanophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of 2-cyanophenyl acetate and acetic acid as a byproduct.

Industrial Production Methods: Industrial production of 2-cyanophenyl acetate often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetate group can be replaced by nucleophiles such as amines, resulting in the formation of amides.

    Hydrolysis: In the presence of water and an acid or base catalyst, 2-cyanophenyl acetate can hydrolyze to form 2-cyanophenol and acetic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, pyridine, and elevated temperatures.

    Hydrolysis: Water, hydrochloric acid (HCl) or sodium hydroxide (NaOH), and heat.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed:

    Nucleophilic Substitution: Amides.

    Hydrolysis: 2-Cyanophenol and acetic acid.

    Reduction: 2-Aminophenyl acetate.

Scientific Research Applications

2-Acetoxybenzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research on its potential pharmacological properties and its role in drug development.

    Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

  • 3-Cyanophenyl acetate
  • 4-Cyanophenyl acetate
  • Ethyl 2-(4-cyanophenyl)propionate
  • 3-(2-Cyanophenyl)propanoic acid
  • N-(2-Cyanophenyl)tetrachlorophthalamic acid

Comparison: 2-Acetoxybenzonitrile is unique due to the position of the cyano group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 3-cyanophenyl acetate and 4-cyanophenyl acetate, the position of the cyano group in 2-cyanophenyl acetate allows for different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

IUPAC Name

(2-cyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKCUTUGWSJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205779
Record name 2-Cyanophenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5715-02-6
Record name 2-(Acetyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5715-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanophenyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyanophenyl acetate
Source EPA DSSTox
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Record name 2-cyanophenyl acetate
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Record name 2-CYANOPHENYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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